Cas no 2034379-07-0 (4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide)

4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl group linked to a substituted piperidine scaffold via a methylene bridge. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly associated with bioactivity, particularly in targeting central nervous system (CNS) receptors or enzymes. The inclusion of a 3-pyridinyl moiety enhances its potential for interactions with nicotinic or other heterocyclic recognition sites. Its well-defined synthetic route and high purity make it suitable for research applications in drug discovery and pharmacological studies. The compound's stability and solubility profile further support its utility in experimental settings.
4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide structure
2034379-07-0 structure
Product name:4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide
CAS No:2034379-07-0
MF:C18H23N3O2S
MW:345.459122896194
CID:5376553

4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide
    • Inchi: 1S/C18H23N3O2S/c1-15-4-6-18(7-5-15)24(22,23)20-13-16-8-11-21(12-9-16)17-3-2-10-19-14-17/h2-7,10,14,16,20H,8-9,11-13H2,1H3
    • InChI Key: UIPPWVAQQDGSNW-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCN(C3=CC=CN=C3)CC2)(=O)=O)=CC=C(C)C=C1

Experimental Properties

  • Density: 1.202±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 527.3±56.0 °C(Predicted)
  • pka: 11.51±0.50(Predicted)

4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6454-0255-2μmol
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6454-0255-4mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6454-0255-40mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
40mg
$140.0 2023-04-25
Life Chemicals
F6454-0255-1mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6454-0255-10mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6454-0255-3mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6454-0255-25mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6454-0255-10μmol
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
10μl
$69.0 2023-04-25
Life Chemicals
F6454-0255-5mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6454-0255-2mg
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
2034379-07-0 90%+
2mg
$59.0 2023-04-25

Additional information on 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide

4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide: A Comprehensive Overview

The compound 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide, identified by the CAS registry number 2034379-07-0, is a complex organic molecule with significant potential in various fields of chemical research and application. This sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural composition, synthesis methods, and recent advancements in understanding its properties and applications.

The molecular structure of 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide is characterized by a benzenesulfonamide core, which serves as a versatile scaffold for various functional groups. The presence of a methyl group at the para position of the benzene ring introduces steric effects that can influence the compound's reactivity and solubility. Additionally, the piperidine ring fused with a pyridine moiety adds complexity to the molecule, enhancing its potential for interactions with biological targets. This combination of structural elements makes it a valuable compound for exploring new chemical entities in drug discovery.

Recent studies have focused on optimizing the synthesis of 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to streamline its production. These advancements not only improve yield but also pave the way for large-scale manufacturing, which is crucial for its potential commercial applications.

The biological activity of this compound has been a focal point of recent investigations. Preclinical studies suggest that it exhibits potent inhibitory effects on specific enzymes, making it a promising candidate for therapeutic interventions. For instance, its ability to modulate kinase activity has been explored in the context of cancer treatment. Furthermore, its selectivity towards certain cellular pathways indicates potential use in targeted therapies with reduced off-target effects.

In terms of pharmacokinetics, 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature enhances permeability across biological membranes, while its metabolic stability ensures sustained efficacy. These properties are critical for developing orally bioavailable drugs, which remain a priority in pharmaceutical research.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Docking studies reveal that it forms stable interactions with key residues in target proteins, providing insights into its mechanism of action. Such computational approaches not only accelerate drug discovery but also guide further optimization to improve potency and selectivity.

In conclusion, 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide represents a compelling example of how structural diversity can lead to innovative chemical entities with therapeutic potential. As research continues to uncover its full spectrum of properties and applications, this compound stands at the forefront of advancements in medicinal chemistry.

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